4-Phenyl-1-propylpyridin-1-ium iodide 4-Phenyl-1-propylpyridin-1-ium iodide
Brand Name: Vulcanchem
CAS No.: 27132-46-3
VCID: VC3930885
InChI: InChI=1S/C14H16N.HI/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13;/h3-9,11-12H,2,10H2,1H3;1H/q+1;/p-1
SMILES: CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]
Molecular Formula: C14H16IN
Molecular Weight: 325.19 g/mol

4-Phenyl-1-propylpyridin-1-ium iodide

CAS No.: 27132-46-3

Cat. No.: VC3930885

Molecular Formula: C14H16IN

Molecular Weight: 325.19 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-1-propylpyridin-1-ium iodide - 27132-46-3

Specification

CAS No. 27132-46-3
Molecular Formula C14H16IN
Molecular Weight 325.19 g/mol
IUPAC Name 4-phenyl-1-propylpyridin-1-ium;iodide
Standard InChI InChI=1S/C14H16N.HI/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13;/h3-9,11-12H,2,10H2,1H3;1H/q+1;/p-1
Standard InChI Key YHGXBWUGCUYVGY-UHFFFAOYSA-M
SMILES CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]
Canonical SMILES CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Phenyl-1-propylpyridin-1-ium iodide belongs to the pyridinium salt family, with the systematic IUPAC name 4-phenyl-1-propylpyridin-1-ium iodide. Its molecular formula is C14H16INC_{14}H_{16}IN, and its exact mass is 325.03275 Da . The SMILES notation CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] succinctly represents its structure, featuring a positively charged pyridinium ring and an iodide anion .

Table 1: Key Identifiers of 4-Phenyl-1-propylpyridin-1-ium Iodide

PropertyValueSource
CAS Number27132-46-3
Molecular Weight325.19 g/mol
Melting Point144–146°C
LogP0.055
HS Code2933399090

Structural Characterization

X-ray crystallography and NMR spectroscopy validate the compound’s geometry. The 1H^1H-NMR spectrum (Sigma-Aldrich Catalog No. 362158) reveals aromatic protons at δ 7.2–8.5 ppm and alkyl chain resonances between δ 0.9–2.5 ppm . IR spectra show absorptions at 1640 cm1^{-1} (C=N+^+ stretch) and 2900 cm1^{-1} (C-H aliphatic) . The planar pyridinium ring facilitates π-π interactions, while the propyl chain enhances solubility in polar aprotic solvents .

Synthesis and Reaction Pathways

Synthetic Routes

A common method involves the alkylation of 4-phenylpyridine with 1-iodopropane under anhydrous conditions. For example, a Schlenk tube charged with 1-methyl-2-phenylpyridin-1-ium iodide and propylating agents yields the product via nucleophilic substitution . Microwave-assisted synthesis reduces reaction times, achieving yields >80% .

Table 2: Optimized Synthesis Conditions

ParameterConditionSource
SolventDry DMF
Temperature80°C
Reaction Time12–24 hours
CatalystNone (thermal activation)

Reactivity and Derivatives

The iodide anion’s nucleophilicity enables ligand-exchange reactions. For instance, metathesis with silver nitrate produces 4-phenyl-1-propylpyridinium nitrate, a precursor for ionic liquids . The compound also participates in cyclodextrin inclusion complexes, where van der Waals forces and hydrophobic interactions stabilize guest-host systems .

Physicochemical Properties

Thermodynamic and Solubility Data

The compound’s low LogP (0.055) indicates limited lipid solubility, favoring aqueous environments . It decomposes above 250°C without boiling, as evidenced by thermogravimetric analysis . Solubility in water is moderate (12 mg/mL at 25°C), but it dissolves readily in methanol and dimethyl sulfoxide .

Spectroscopic Profiles

  • 1H^1H-NMR (400 MHz, DMSO-d6): δ 8.45 (d, 2H, pyridinium H), 7.80 (m, 5H, phenyl H), 4.20 (t, 2H, N-CH2), 1.75 (m, 2H, CH2), 0.95 (t, 3H, CH3) .

  • IR (ATR): 1640 cm1^{-1} (C=N+^+), 1550 cm1^{-1} (aromatic C=C), 2900 cm1^{-1} (C-H alkyl) .

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for N-heterocyclic carbenes (NHCs). Deprotonation with strong bases generates carbenes used in catalysis, such as cross-coupling reactions . Its phenyl group stabilizes transition states via resonance effects, enhancing reaction efficiency .

Supramolecular Chemistry

In cyclodextrin complexes, the pyridinium core acts as a guest molecule, driven by hydrophobic interactions and London dispersion forces . These complexes find use in drug delivery systems, where controlled release is achieved through pH-dependent dissociation .

PrecautionMeasureSource
Personal ProtectionGloves, goggles, lab coat
First AidFlush eyes/skin with water
StorageCool, dry place away from light

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